2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological activities and applications in medicinal chemistry. The presence of bromine, methoxy, and iodine substituents on the phenyl and imidazo[1,2-a]pyridine rings respectively, imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Bromination: The imidazo[1,2-a]pyridine core is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated intermediate undergoes a methoxylation reaction, typically using sodium methoxide or another methoxylating agent.
Iodination: Finally, the compound is iodinated at the 6-position using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly against breast cancer cells. Its unique structure allows it to interact with various biological targets.
Biological Research: The compound is used to investigate the mechanisms of action of imidazo[1,2-a]pyridine derivatives in biological systems.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Pharmaceutical Development: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of oncology and neurology.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in cells. It can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
2-(3-Bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine: Substitution of iodine with chlorine can lead to different chemical and biological properties.
2-(3-Bromo-4-methoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine: Fluorine substitution can enhance the compound’s stability and bioavailability.
Uniqueness
The presence of both bromine and iodine atoms in 2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine makes it unique compared to its analogs. These halogens can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to enhanced pharmacological effects.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O/c1-19-13-4-2-9(6-11(13)15)12-8-18-7-10(16)3-5-14(18)17-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJKMTSNGMKSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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